Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a hydroxyl group at the 4-position, and a methoxymethyl substituent at the 3-position. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization of other positions . The hydroxyl and methoxymethyl groups confer distinct polarity and reactivity, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity allows for diverse derivatization pathways, including oxidation, alkylation, or coupling reactions.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-10(14)9(7-13)8-16-4/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
CMAKJIINCUABIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)COC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, preventing their normal function. The compound may also interact with receptors on cell surfaces, modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis, and properties of Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate with analogous piperidine derivatives:
*Estimated based on molecular formula C₁₂H₂₁NO₄.
Key Observations:
Functional Group Diversity: Hydroxyl and methoxymethyl groups in the target compound enhance hydrogen-bonding capacity compared to purely alkyl or aryl substituents (e.g., 4-methylpentyl in or 3-chlorobenzyl in ). Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability, whereas amino groups (e.g., ) improve solubility and bioactivity.
Synthetic Routes :
- Boc protection is a common step, often using di-tert-butyl carbonate under basic conditions .
- Substituent-specific reactions include nucleophilic additions (e.g., pyridine derivatives in ) or alkylation (e.g., benzyl halides in ).
Physicochemical Properties :
- Hydroxyl and methoxymethyl groups in the target compound balance hydrophilicity and lipophilicity (clogP ~1.5), contrasting with highly lipophilic analogs like (clogP ~3.5).
- NMR data for the target compound would show distinct signals: δ ~3.3 ppm (methoxymethyl OCH₃), δ ~1.4 ppm (Boc tert-butyl), and δ ~4.5 ppm (hydroxyl proton, broad) .
Applications :
- The target compound’s hydroxyl group allows for further derivatization (e.g., phosphorylation or glycosylation), while analogs with heterocycles (e.g., ) are explored in drug discovery for kinase inhibition or antiviral activity.
Research Findings and Trends
- Antiviral Potential: Piperidine derivatives with trifluoromethylpyridinyl groups (e.g., ) show enhanced binding to viral proteases due to hydrophobic and electronic effects .
- Safety Profiles: Compounds like Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate lack GHS hazard classification, suggesting lower toxicity compared to halogenated analogs (e.g., ) .
- Structural Insights : X-ray crystallography (via SHELX ) and ORTEP-3 have resolved conformational preferences, revealing axial orientation of bulky substituents in piperidine rings.
Biological Activity
Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate, a compound with the molecular formula and a molecular weight of 272.34 g/mol, has garnered attention in recent years for its potential biological activities. This compound features a piperidine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the hydroxyl group and methoxymethyl substituent enhances its ability to modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in various conditions.
Antiviral and Anticancer Properties
Research indicates that this compound exhibits antiviral and anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that derivatives of piperidine compounds can significantly reduce cell viability in breast and ovarian cancer cell lines, with IC50 values ranging from 19.9 µM to 75.3 µM .
Case Study: Antiproliferative Activity
A notable study explored the antiproliferative activity of piperidine derivatives, including this compound. The results indicated a significant reduction in cell viability across several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| MCF-7 (Breast) | 75.3 |
| OVCAR-3 (Ovarian) | 31.5 |
| COV318 (Ovarian) | 43.9 |
These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .
Pharmacological Investigations
Further pharmacological investigations have shown that this compound acts as a reversible inhibitor of key enzymes involved in cancer progression and inflammation . Molecular docking studies suggest that its unique structure allows for effective binding within enzyme active sites, enhancing its inhibitory efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
